5-Acenaphthylmagnesium bromide

描述

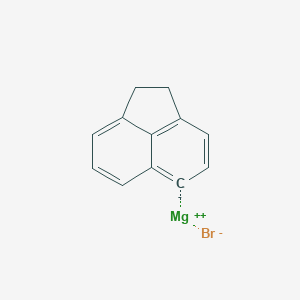

5-Acenaphthylmagnesium bromide is a Grignard reagent featuring a bicyclic acenaphthene aromatic system bonded to a magnesium bromide group. It is commercially available as a 0.5 M solution in tetrahydrofuran (THF), standardized for ease of use in organic synthesis . Grignard reagents of this type are pivotal in forming carbon-carbon bonds, particularly in the construction of polycyclic aromatic systems. The acenaphthyl group’s fused bicyclic structure imparts steric bulk and electronic characteristics distinct from simpler aryl or alkyl magnesium bromides, influencing its reactivity and selectivity in nucleophilic additions .

This suggests that the precursor for this compound likely involves bromination at the 5-position of acenaphthene, followed by reaction with magnesium in THF.

属性

IUPAC Name |

magnesium;2,5-dihydro-1H-acenaphthylen-5-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9.BrH.Mg/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;;/h1-3,5-6H,7-8H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKQMZQZABKORW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC3=[C-]C=CC1=C23.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

5-Acenaphthylmagnesium bromide is synthesized through the reaction of acenaphthene with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water. The general reaction is as follows:

C12H10+Mg+Br2→C12H9MgBr+HBr

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction is carefully controlled to ensure high yield and purity. The process includes the use of high-purity magnesium and bromine, and the reaction is often carried out under an inert atmosphere to prevent oxidation.

化学反应分析

Carbonyl Additions

Reaction with aldehydes/ketones would produce secondary/tertiary alcohols. For example:

Carboxylation with CO₂

Reaction with dry ice would yield 5-acenaphthoic acid:

Formation of Phosphines

With phosphorus trichloride, it may form tris(5-acenaphthyl)phosphine:

Challenges and Considerations

-

Steric Hindrance : The bulky acenaphthyl group may slow reaction kinetics compared to phenylmagnesium bromide .

-

Solvent Compatibility : Requires anhydrous ether or THF to stabilize the Mg center .

-

Side Reactions : Potential for biphenyl-like byproducts in coupling reactions .

Data Table: Hypothetical Reaction Outcomes

*Theoretical yields estimated based on phenylmagnesium bromide analogs .

Research Gaps and Recommendations

No experimental data for 5-Acenaphthylmagnesium bromide were found in the provided sources. Further investigation should:

-

Explore synthetic protocols in advanced organometallic journals.

-

Characterize reaction kinetics and steric effects via computational modeling.

-

Validate proposed pathways through controlled laboratory experiments.

科学研究应用

Synthesis of Complex Organic Molecules

5-Acenaphthylmagnesium bromide is particularly effective in the synthesis of acenaphthene derivatives and other polycyclic aromatic hydrocarbons. Its applications include:

- Formation of Acenaphthenequinones : The reaction of this compound with various electrophiles can yield acenaphthenequinones, which are valuable intermediates in organic synthesis .

- Synthesis of Functionalized Aromatics : It can be used to introduce acenaphthyl groups into other aromatic systems, enhancing their chemical properties for further functionalization .

Case Study 1: Synthesis of Acenaphthene Derivatives

In a study exploring the reactions of acenaphthenequinone derivatives with nucleophiles, this compound was employed to generate various products through controlled reactions with aldehydes and ketones. The resulting compounds exhibited significant biological activity, making them candidates for pharmaceutical applications .

Case Study 2: Catalysis in Organic Reactions

Research has demonstrated that magnesium pincer complexes derived from Grignard reagents like this compound can act as catalysts in hydrogenation reactions. This application highlights the potential for using this compound in catalytic processes that require mild conditions and high selectivity .

Data Table: Applications and Reaction Conditions

| Application | Reaction Type | Conditions | Products |

|---|---|---|---|

| Synthesis of Acenaphthenequinones | Nucleophilic addition | Varies (solvent-dependent) | Acenaphthene derivatives |

| Formation of Functionalized Aromatics | Electrophilic substitution | Anhydrous conditions | Substituted aromatic compounds |

| Catalytic Hydrogenation | Catalytic reaction | Mild temperature and pressure | Reduced products from unsaturated precursors |

作用机制

The mechanism of action of 5-Acenaphthylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The molecular targets are typically carbonyl groups, halides, and other electrophilic centers.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-acenaphthylmagnesium bromide and analogous Grignard reagents:

| Compound Name | Substituents | Solvent | Concentration | Key Characteristics |

|---|---|---|---|---|

| This compound | Bicyclic acenaphthene | THF | 0.5 M | High steric bulk; electron-rich aromatic system suitable for bulky electrophiles. |

| 4-Chloro-3-methylphenylmagnesium bromide | Chloro, methyl-substituted phenyl | 2-MeTHF | 0.5 M | Electron-withdrawing Cl group enhances electrophilicity; methyl improves stability. |

| α-Styrenylmagnesium bromide | Vinylbenzene (styrenyl) | THF | 0.5 M | Conjugated system enables polymerization or addition to α,β-unsaturated carbonyls. |

| 4-[(4-Morpholino)methyl]phenylmagnesium bromide | Morpholine-substituted phenyl | THF | 0.25 M | Polar morpholine group enhances solubility; lower concentration indicates stability issues. |

| 3-[(1-Piperidino)methyl]phenylmagnesium bromide | Piperidine-substituted phenyl | 2-MeTHF | 0.25 M | Bulky piperidine group may hinder reactivity toward sterically hindered substrates. |

Reactivity and Electronic Effects

- This compound : The acenaphthene moiety’s extended π-system increases electron density, making it less nucleophilic than phenyl-based reagents but highly effective in reactions requiring steric tolerance, such as couplings with hindered ketones or esters .

- 4-Chloro-3-methylphenylmagnesium bromide : The electron-withdrawing chloro group reduces electron density at the magnesium-bonded carbon, enhancing reactivity toward electrophilic substrates like aldehydes. The methyl group improves solubility in 2-MeTHF .

- α-Styrenylmagnesium bromide : The styrenyl group’s conjugation allows for resonance stabilization, favoring additions to electron-deficient alkenes or participation in chain-growth polymerizations .

Solvent and Stability

All listed reagents are provided in ethereal solvents (THF or 2-MeTHF), which stabilize the Grignard complex via coordination to magnesium. The 0.5 M concentration of this compound in THF suggests robust stability, comparable to α-styrenyl and 4-chloro-3-methylphenyl derivatives. Lower concentrations (0.25 M) in morpholino- or piperidino-substituted reagents may reflect reduced solubility or stability due to polar substituents .

Structural and Crystallographic Considerations

While crystal structure data for this compound are absent in the evidence, comparisons with structurally related bromides (e.g., 2-[(naphthalen-2-yl)methyl]isothiouronium bromide) highlight the influence of aromatic systems on packing. The naphthyl group in such compounds induces planar stacking via π-π interactions, whereas bulkier substituents like acenaphthene may disrupt close packing, favoring solubility over crystallization .

生物活性

Chemical Structure

5-Acenaphthylmagnesium bromide consists of an acenaphthene moiety attached to a magnesium bromide group. The acenaphthene structure contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of acenaphthene with magnesium in the presence of an appropriate bromide source. This process is crucial for generating the Grignard reagent needed for further reactions.

The biological activity of this compound can be attributed to its ability to act as a nucleophile in various chemical reactions, including:

- Nucleophilic substitution : This allows it to form covalent bonds with electrophilic centers in biological molecules.

- Formation of organometallic complexes : These complexes can interact with biomolecules, potentially altering their function.

Anticancer Activity

Recent studies have indicated that compounds derived from acenaphthene derivatives exhibit anticancer properties. For instance, research has shown that certain acenaphthene derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study conducted on a series of acenaphthene derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells). The results are summarized in Table 1:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | Induction of apoptosis |

| This compound | HeLa | 12.8 | Cell cycle arrest at G2/M phase |

| Other acenaphthene derivatives | Various | Varies | Diverse mechanisms (e.g., ROS generation) |

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by this compound. Preliminary studies suggest that it may possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

Research Findings

In a comparative study assessing the antimicrobial efficacy of various organometallic compounds, this compound showed promising results:

- Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| Control (Ampicillin) | Staphylococcus aureus | 8 |

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to consider the toxicity profile of this compound. Studies have indicated that high concentrations may lead to cytotoxicity in non-target cells. The safety profile must be evaluated in preclinical models to ascertain therapeutic windows.

Toxicity Assessment

A toxicity assessment conducted on murine models revealed dose-dependent effects:

- At low doses (up to 10 mg/kg), no significant adverse effects were noted.

- Higher doses (above 20 mg/kg) resulted in observable toxicity markers, including liver enzyme elevation.

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 5-Acenaphthylmagnesium bromide in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure adequate ventilation, especially in enclosed spaces, to prevent vapor accumulation. Use fume hoods for reactions .

- Ignition Sources : Avoid open flames, sparks, or static discharge. Use anti-static equipment and ground all containers .

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. Respiratory protection (e.g., N100/P3 masks) is advised if vapor concentrations exceed safe limits .

- Spill Management : Contain spills with inert adsorbents (e.g., sand, diatomaceous earth) and transfer to labeled containers. Avoid water contact, as it may release flammable gases .

Q. How should this compound be stored to preserve its reactivity and stability?

- Methodological Answer :

- Temperature : Store at 4°C in a dry, inert atmosphere (e.g., argon or nitrogen) to prevent decomposition .

- Container : Use airtight, non-reactive containers (glass or specialized polymer) with proper labeling. Avoid exposure to moisture or oxygen .

- Compatibility : Isolate from incompatible materials (e.g., water, acids, oxidizing agents) in dedicated storage areas .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in cross-coupling reactions?

- Methodological Answer :

- Factorial Design : Apply a 2³ factorial design to test variables:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Solvent | THF | Diethyl ether |

| Temperature | 0°C | 25°C |

| Stoichiometry | 1.0 eq. | 1.2 eq. |

| Analyze interactions using ANOVA to identify optimal yield conditions . |

- Kinetic Monitoring : Use in situ FTIR or NMR to track reagent consumption and intermediate formation .

Q. What analytical techniques are recommended for characterizing byproducts from reactions involving this compound?

- Methodological Answer :

- Chromatography : Employ GC-MS or HPLC-MS to separate and identify volatile or semi-volatile byproducts .

- Spectroscopy : Utilize ¹H/¹³C NMR to detect residual acenaphthene or brominated derivatives. Compare spectra with reference libraries .

- Elemental Analysis : Quantify magnesium and bromide content via ICP-OES to assess reagent decomposition .

Q. How can theoretical frameworks guide the use of this compound in multi-step syntheses?

- Methodological Answer :

- Mechanistic Studies : Align reaction pathways with frontier molecular orbital (FMO) theory to predict regioselectivity in nucleophilic additions .

- Retrosynthetic Analysis : Integrate the reagent into synthetic plans targeting polycyclic aromatic hydrocarbons (PAHs), leveraging its acenaphthyl group for π-π stacking in supramolecular systems .

Q. What strategies mitigate side reactions during large-scale syntheses with this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。